REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[Cl:5][C:6]1[CH:12]=[C:11]([Cl:13])[C:10]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:9][C:7]=1[NH2:8].O.O.[Sn](Cl)Cl>O.Cl>[Cl:5][C:6]1[CH:12]=[C:11]([Cl:13])[C:10]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:9][C:7]=1[NH:8][NH2:1] |f:0.1,3.4.5|
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Name
|
|
Quantity
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15.8 g
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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ClC1=C(N)C=C(C(=C1)Cl)OC(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 0° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
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Type
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ADDITION
|
Details
|
After complete addition
|
Type
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STIRRING
|
Details
|
the mixture was stirred for one hour
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Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resultant white slurry was filtered
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Type
|
ADDITION
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Details
|
The filter cake was added to a 20% aqueous sodium hydroxide solution
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Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The basic mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filter cake recrystallized from methanol and water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)OC(C)C)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |